5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-(naphthalen-1-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound features a unique structure comprising a naphthalene ring, a phenyl ring, and an oxadiazole ring. The presence of these aromatic systems imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(naphthalen-1-yl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalen-1-yl hydrazine with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of 5-(naphthalen-1-yl)-3-phenyl-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(naphthalen-1-yl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced derivatives such as hydrazines.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
5-(naphthalen-1-yl)-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(naphthalen-1-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 5-(naphthalen-1-yl)-3-phenyl-1,2,4-triazole
- 5-(naphthalen-1-yl)-3-phenyl-1,2,4-thiadiazole
- 5-(naphthalen-1-yl)-3-phenyl-1,2,4-oxazole
Uniqueness
5-(naphthalen-1-yl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific combination of aromatic systems and the oxadiazole ring. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized applications in research and industry.
Properties
Molecular Formula |
C18H12N2O |
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Molecular Weight |
272.3 g/mol |
IUPAC Name |
5-naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H12N2O/c1-2-8-14(9-3-1)17-19-18(21-20-17)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
VMGJVBNJZQORNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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